molecular formula C8H7N3O5 B372994 N-(2,5-dinitrophenyl)acetamide CAS No. 3717-73-5

N-(2,5-dinitrophenyl)acetamide

Cat. No. B372994
CAS RN: 3717-73-5
M. Wt: 225.16g/mol
InChI Key: DCDAWUHKQSJFBU-UHFFFAOYSA-N
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Description

N-(2,5-dinitrophenyl)acetamide, also known as DNPA, is a chemical compound that has been widely used in scientific research. It is a derivative of acetamide, a colorless and odorless crystalline solid that is soluble in water and ethanol. DNPA is a yellow crystalline powder that is used as a reagent in organic chemistry and biochemistry. The compound has been used in various applications, including as a substrate for enzyme assays, as a marker for protein analysis, and as a probe for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2,5-dinitrophenyl)acetamide is not fully understood, but it is believed to act as a substrate for certain enzymes, including acyltransferases and amidases. The compound is also believed to interact with proteins and other biomolecules, potentially affecting their function and activity.
Biochemical and Physiological Effects:
N-(2,5-dinitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including acyltransferases and amidases. N-(2,5-dinitrophenyl)acetamide has also been shown to affect the function of proteins and other biomolecules, potentially leading to changes in cellular processes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dinitrophenyl)acetamide in lab experiments is its versatility. The compound can be used in a variety of applications, including as a substrate for enzyme assays, as a marker for protein analysis, and as a probe for studying protein-ligand interactions. N-(2,5-dinitrophenyl)acetamide is also relatively easy to synthesize and purify, making it a convenient reagent for many researchers.
One of the limitations of using N-(2,5-dinitrophenyl)acetamide is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and to design experiments that specifically target the compound's effects. Additionally, N-(2,5-dinitrophenyl)acetamide has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(2,5-dinitrophenyl)acetamide. One area of interest is the development of new applications for the compound, such as in drug discovery research or in the study of protein-protein interactions. Another area of interest is the elucidation of the compound's mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Finally, there is potential for the development of new derivatives of N-(2,5-dinitrophenyl)acetamide with improved properties, such as increased specificity or reduced toxicity.

Synthesis Methods

N-(2,5-dinitrophenyl)acetamide can be synthesized by reacting 2,5-dinitrochlorobenzene with acetamide in the presence of a base such as sodium hydroxide. The reaction yields N-(2,5-dinitrophenyl)acetamide as a yellow crystalline solid that can be purified by recrystallization. The synthesis method is relatively simple and straightforward, and the compound can be obtained in high purity and yield.

Scientific Research Applications

N-(2,5-dinitrophenyl)acetamide has been used in various scientific research applications, including as a substrate for enzyme assays, as a marker for protein analysis, and as a probe for studying protein-ligand interactions. The compound is commonly used in biochemistry and molecular biology research to study the activity and function of enzymes and proteins. N-(2,5-dinitrophenyl)acetamide is also used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.

properties

IUPAC Name

N-(2,5-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c1-5(12)9-7-4-6(10(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDAWUHKQSJFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dinitrophenyl)acetamide

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